molecular formula C17H26N2O2 B1478487 Tert-butyl (4-(4-ethylphenyl)pyrrolidin-3-yl)carbamate CAS No. 2098122-37-1

Tert-butyl (4-(4-ethylphenyl)pyrrolidin-3-yl)carbamate

Cat. No. B1478487
CAS RN: 2098122-37-1
M. Wt: 290.4 g/mol
InChI Key: QHWKGZOOXVZJPV-UHFFFAOYSA-N
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Description

Tert-butyl (4-(4-ethylphenyl)pyrrolidin-3-yl)carbamate is a chemical compound with the molecular formula C17H26N2O2 and a molecular weight of 290.4 g/mol. It is used as a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Scientific Research Applications

Hydrogen Bonding and Structural Analysis

One study focuses on the hydrogen bonds between acidic protons from alkynes and amides and carbonyl oxygen atoms as acceptor partners. The research on crystals of similar compounds highlights the importance of dipole orientation and hydrogen bonding in determining molecular stacking and structural properties (Baillargeon, Lussier, & Dory, 2014).

Synthetic Applications

Another study outlines a rapid synthetic method for an important intermediate that is structurally similar to "Tert-butyl (4-(4-ethylphenyl)pyrrolidin-3-yl)carbamate." This method is crucial for the synthesis of biologically active compounds, demonstrating the compound's role in the pharmaceutical industry (Zhao, Guo, Lan, & Xu, 2017).

Drug Intermediates and Chemical Synthesis

Efficient synthesis processes for important drug intermediates starting from itaconic acid ester were developed, highlighting the compound's utility in producing pharmacologically relevant materials in a cost-efficient and environmentally friendly manner (Geng Min, 2010).

Crystallographic and Structural Insights

Studies on similar pyrrolidinone compounds provide insights into molecular conformation and the implications of different substituents on molecular interactions and structural stability. This knowledge is instrumental in designing molecules with desired physical and chemical properties for various applications (Mohammat et al., 2008).

Photocatalyzed Amination

Research demonstrates the utility of photocatalyzed amination using tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, a versatile amidyl-radical precursor, for constructing diverse chemical structures under mild conditions. This method broadens the applications of photocatalyzed protocols in synthesizing complex molecules (Wang et al., 2022).

properties

IUPAC Name

tert-butyl N-[4-(4-ethylphenyl)pyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-5-12-6-8-13(9-7-12)14-10-18-11-15(14)19-16(20)21-17(2,3)4/h6-9,14-15,18H,5,10-11H2,1-4H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHWKGZOOXVZJPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2CNCC2NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (4-(4-ethylphenyl)pyrrolidin-3-yl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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